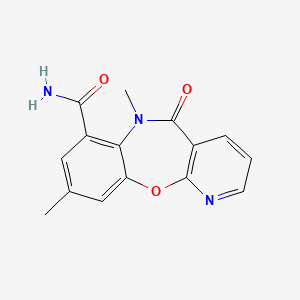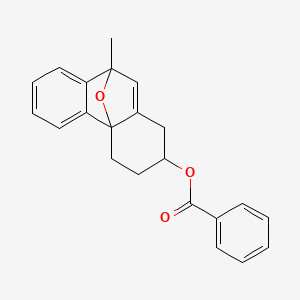
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is a complex organic compound with a unique structure that includes an epoxy group, a phenanthrene core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate typically involves multiple steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Hydrogenation: The reduction of the phenanthrene core to introduce the tetrahydro groups can be performed using hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base.
Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the phenanthrene core or reduce the epoxy group to a diol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), various nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Diols, fully hydrogenated phenanthrene derivatives
Substitution: Various esters or amides depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties. The presence of the epoxy group and the phenanthrene core could interact with biological targets in unique ways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The epoxy group could form covalent bonds with nucleophilic sites in proteins, while the phenanthrene core might intercalate with DNA or interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, lacking the epoxy and benzoate groups.
Epoxyphenanthrene: Similar structure but without the benzoate ester.
Methylphenanthrene: Phenanthrene with a methyl group but no epoxy or benzoate groups.
Uniqueness
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is unique due to the combination of its functional groups. The presence of the epoxy group, the tetrahydro phenanthrene core, and the benzoate ester provides a distinct set of chemical properties and reactivity patterns that are not found in simpler phenanthrene derivatives.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
64271-93-8 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(8-methyl-15-oxatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraen-12-yl) benzoate |
InChI |
InChI=1S/C22H20O3/c1-21-14-16-13-17(24-20(23)15-7-3-2-4-8-15)11-12-22(16,25-21)19-10-6-5-9-18(19)21/h2-10,14,17H,11-13H2,1H3 |
InChI Key |
VWKAYLAMUFEYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=C3CC(CCC3(O1)C4=CC=CC=C24)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


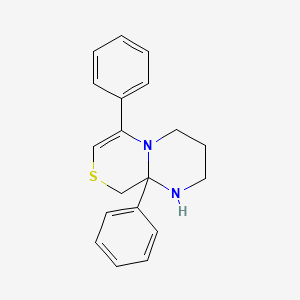
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

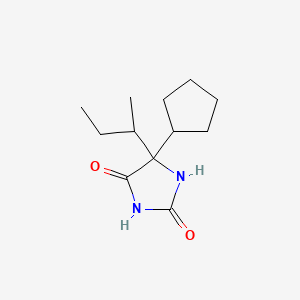
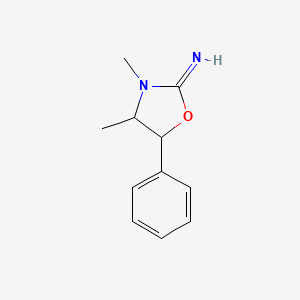
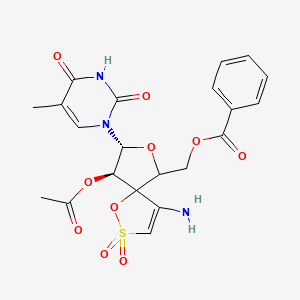

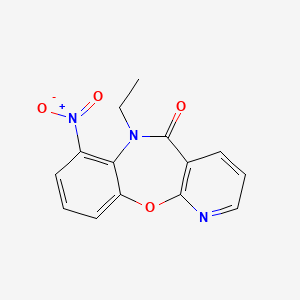
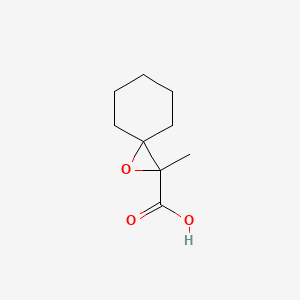
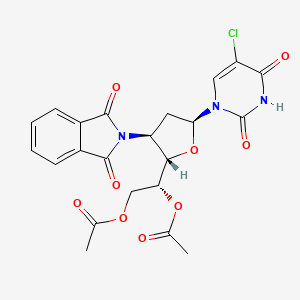

![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
